(2S,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate (2S,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1416134-73-0
VCID: VC0105640
InChI: InChI=1S/C14H20N2O3/c1-18-14(17)13-8-7-12(9-15-13)16-19-10-11-5-3-2-4-6-11/h2-6,12-13,15-16H,7-10H2,1H3/t12-,13+/m1/s1
SMILES: COC(=O)C1CCC(CN1)NOCC2=CC=CC=C2
Molecular Formula: C₁₄H₂₀N₂O₃
Molecular Weight: 264.32

(2S,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate

CAS No.: 1416134-73-0

Cat. No.: VC0105640

Molecular Formula: C₁₄H₂₀N₂O₃

Molecular Weight: 264.32

* For research use only. Not for human or veterinary use.

(2S,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate - 1416134-73-0

Specification

CAS No. 1416134-73-0
Molecular Formula C₁₄H₂₀N₂O₃
Molecular Weight 264.32
IUPAC Name methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate
Standard InChI InChI=1S/C14H20N2O3/c1-18-14(17)13-8-7-12(9-15-13)16-19-10-11-5-3-2-4-6-11/h2-6,12-13,15-16H,7-10H2,1H3/t12-,13+/m1/s1
SMILES COC(=O)C1CCC(CN1)NOCC2=CC=CC=C2

Introduction

Chemical Structure and Properties

(2S,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate belongs to the piperidine class of heterocyclic compounds, featuring a six-membered ring with a nitrogen atom. Its structure is characterized by specific stereochemistry at positions 2 and 5, with the S-configuration at position 2 and the R-configuration at position 5. This stereochemical arrangement is critical for its biological activity and synthetic utility.

The compound contains several key functional groups:

  • A piperidine ring as the core structure

  • A methyl carboxylate group at the 2-position

  • A benzyloxy-protected amino group at the 5-position

Based on structural analogs, the compound likely possesses the following physicochemical properties:

PropertyValue
Molecular FormulaC₁₄H₂₀N₂O₃
Molecular WeightApproximately 264.32 g/mol
Estimated Density1.1-1.3 g/cm³
Estimated Boiling Point420-470°C at 760 mmHg
Estimated Melting Point80-120°C
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in organic solvents (methanol, ethanol, dichloromethane); limited water solubility

The benzyloxy group serves as a protecting group for the amino functionality, enabling selective reactions during multistep syntheses while preventing unwanted side reactions .

Synthetic Pathways

Several synthetic routes have been developed for preparing (2S,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate and structurally related compounds. These methods typically focus on establishing the correct stereochemistry at positions 2 and 5.

Synthesis from L-Glutamic Acid

One efficient approach uses L-glutamic acid or its sodium salt as the starting material. This pathway is industrially advantageous due to the inexpensive nature and easy accessibility of the starting material . The synthesis involves:

  • Conversion of L-glutamic acid to a protected intermediate

  • Ring closure to form the piperidine core

  • Introduction of the benzyloxy group at the 5-position

  • Esterification to form the methyl carboxylate

This method avoids the need for expensive catalysts and provides good stereoselectivity .

Alternative Synthetic Routes

Other synthetic approaches employ different starting materials and strategies:

Synthetic MethodKey FeaturesAdvantagesLimitations
From 5-hydroxypiperidine-2-carboxylic acidInvolves functionalization of the hydroxyl groupDirect route to target compoundRequires careful control of stereochemistry
Multi-step synthesis from protected piperidine derivativesUses chiral starting materialsProvides high stereoselectivityMore complex, multiple steps required
Chiral resolution of racemic mixturesSeparation of stereoisomersCan produce high-purity materialPotentially lower yields due to isomer separation

Traditional methods for synthesizing similar compounds often require protection and deprotection steps, resulting in complex operations, large solvent usage, and environmental concerns. Newer methods focus on improving atomic economy and reducing waste generation .

Role in Pharmaceutical Development

Intermediate for β-Lactamase Inhibitors

(2S,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate serves as a key intermediate in the synthesis of β-lactamase inhibitors, particularly avibactam . Avibactam is a non-β-lactam β-lactamase inhibitor that has significant activity against various bacterial enzymes, including:

  • Type-A β-lactamases (including ESBL and KPC)

  • Type-C β-lactamases

  • Various bacterial resistance mechanisms

When combined with cephalosporins or carbapenem antibiotics, avibactam demonstrates broad-spectrum activity against resistant bacteria, particularly against Escherichia coli and Klebsiella pneumoniae containing ultra-broad spectrum β-lactamases .

Structure-Activity Relationship

The specific stereochemistry of (2S,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate is crucial for its function as an intermediate. The (2S,5R) configuration ensures the proper three-dimensional arrangement in the final drug molecules, which is essential for their binding to target enzymes and biological activity.

Comparison with Related Compounds

Several structurally related compounds appear in pharmaceutical research and development. Understanding these relationships provides context for the specific role of (2S,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate.

CompoundMolecular FormulaKey DifferencesApplications
(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamideC₁₃H₁₉N₃O₂Contains carboxamide instead of methyl esterAvibactam intermediate
(2S,5R)-benzyl 5-(benzyloxyamino)piperidine-2-carboxylateC₂₀H₂₄N₂O₃Contains benzyl ester instead of methyl esterPharmaceutical intermediate
(2S,5R)-1-Tert-butyl 2-methyl 5-((benzyloxy)amino)piperidine-1,2-dicarboxylateC₁₉H₂₈N₂O₅Additional N-Boc protectionResearch and pharmaceutical synthesis
5R-[(benzyloxy)amino]piperidine-2S-carboxylateC₁₃H₁₈N₂O₃Unprotected nitrogenKey intermediate for avibactam

The variations in these structures highlight the synthetic versatility of this compound class and demonstrate how small structural modifications can be employed to achieve specific reaction outcomes or to optimize properties for specific applications.

Analytical Characterization

Modern analytical techniques are essential for confirming the structure, purity, and stereochemical integrity of (2S,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structure elucidation:

  • ¹H NMR reveals the proton environments, particularly the methyl ester signal (~3.7 ppm) and the stereochemical arrangement

  • ¹³C NMR confirms carbon framework and functional groups

  • 2D techniques (COSY, HSQC, HMBC) help establish connectivity

Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of the benzyloxy group and methyl ester functionality.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) coupled with various detection methods allows for:

  • Purity determination

  • Stereochemical analysis using chiral columns

  • Quantitative analysis for reaction monitoring

Industrial Applications and Scalable Production

The industrial production of (2S,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate faces challenges related to stereochemical control and efficient synthetic routes.

Traditional methods for synthesizing similar compounds have several limitations:

  • Use of expensive catalysts (iridium, rhodium)

  • Requirements for hazardous reagents (diazomethane, TMS diazomethane)

  • Reactions at extremely low temperatures

  • Multiple protection/deprotection steps

  • Environmental concerns due to waste generation

Improved processes focus on:

  • Starting from inexpensive materials like L-glutamic acid or its sodium salt

  • Reducing the number of synthetic steps

  • Avoiding expensive catalysts and dangerous reagents

  • Operating at more practical temperatures

  • Minimizing waste generation and environmental impact

  • Improving atom economy

These improvements make the synthetic route more suitable for industrial-scale production while maintaining high stereochemical purity, which is essential for pharmaceutical applications.

Future Research Directions

Current research trends suggest several promising directions for future investigation:

  • Development of more efficient catalytic methods for stereoselective synthesis

  • Green chemistry approaches to reduce environmental impact

  • Novel applications in medicinal chemistry beyond β-lactamase inhibitors

  • Structure-activity relationship studies to understand the impact of subtle structural modifications

  • Investigation of alternative protecting groups to the benzyloxy moiety

These research directions aim to enhance the synthetic accessibility and expand the utility of (2S,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate and related compounds in pharmaceutical development.

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